7-methyl-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
The compound 7-methyl-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a benzoxazinone derivative characterized by a 3,4-dihydro-2H-1,4-benzoxazin-3-one core. Key structural features include:
- A 7-methyl substituent on the benzoxazinone ring, which may enhance lipophilicity and metabolic stability.
- A 1,2,4-oxadiazole moiety linked to a thiophen-2-yl group at the 4-position via a methylene bridge. The oxadiazole ring is a bioisostere for ester or amide groups, often improving pharmacokinetic properties, while the thiophene moiety contributes to π-π stacking interactions in biological targets .
Benzoxazinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Properties
IUPAC Name |
7-methyl-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-10-4-5-11-12(7-10)21-9-15(20)19(11)8-14-17-16(18-22-14)13-3-2-6-23-13/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHADEMKPMULEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxadiazole Moiety: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole moiety can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazinone core and thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the parent compound.
Scientific Research Applications
7-methyl-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 7-methyl-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzoxazinone Derivatives
The following compounds share the benzoxazinone core but differ in substituents, influencing their physicochemical and biological properties:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Differences and Implications
A. Substituent Effects on Bioactivity
- Thiophene vs. Thiophene’s sulfur atom may also participate in hydrogen bonding or coordinate with metal ions in enzymatic active sites .
- Methyl vs. Chlorine, however, may increase binding affinity to electron-deficient targets.
B. Pharmacokinetic Considerations
- The oxadiazole-thiophene combination in the target compound may balance solubility and membrane permeability, whereas the 6,7-difluoro analog () prioritizes metabolic stability through fluorine’s electronegativity .
- The dihydroxy derivative () exemplifies how polar substituents can enhance aqueous solubility but limit central nervous system activity .
Research Findings from Analogous Compounds
- Synthetic Accessibility: The benzoxazinone core is synthetically versatile, as shown in and , enabling rapid diversification for structure-activity relationship (SAR) studies.
Biological Activity
The compound 7-methyl-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a novel derivative that incorporates oxadiazole and benzoxazine moieties. This combination is of significant interest due to the potential biological activities associated with these structural features. This article reviews the biological activity of this compound based on current literature, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The molecular formula of the compound is , and it features a complex arrangement that includes a thiophene ring and an oxadiazole group. The structural representation can be summarized as follows:
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In vitro evaluations have shown that derivatives similar to the target compound possess activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7a | Staphylococcus aureus | 62.5 µg/mL |
| 7b | Streptococcus pyogenes | 100 µg/mL |
| 7c | Candida albicans | 250 µg/mL |
These results indicate that the presence of the thiophene ring enhances the antimicrobial efficacy of the compounds.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, compounds with similar structural features have shown promising results against various cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HEPG2 (Liver) | 1.18 ± 0.14 |
| B | MCF7 (Breast) | 0.67 |
| C | HCT116 (Colon) | 0.80 |
These findings suggest that modifications to the oxadiazole structure can lead to potent anticancer agents.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Inhibition of Enzymatic Pathways : The oxadiazole moiety may inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through oxidative stress pathways.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell walls or interfere with metabolic processes.
Case Studies
A notable study evaluated the efficacy of a series of oxadiazole derivatives against multidrug-resistant bacterial strains and various cancer cell lines. The results indicated that compounds with thiophene substitutions exhibited enhanced bioactivity compared to their non-thiophene counterparts.
Example Case Study: Oxadiazole Derivatives
In a comparative analysis, researchers synthesized several oxadiazole derivatives and tested their biological activities:
- Synthesis : The synthesis involved multi-step organic reactions leading to diverse oxadiazole structures.
- Evaluation : Each derivative was tested for antimicrobial and anticancer properties using standard assay methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
